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molecular formula C10H13BrN2O2S B8763985 Ethyl 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetate hydrobromide

Ethyl 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetate hydrobromide

Cat. No. B8763985
M. Wt: 305.19 g/mol
InChI Key: NSQYWFPDCQYSNC-UHFFFAOYSA-N
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Patent
US08846698B2

Procedure details

Ethyl 4-bromo-3-oxobutanoate (92 g, 0.35 mol) was added to a solution of 5-methylthiazol-2-amine (40 g, 0.35 mol) in acetone (400 mL). The mixture was left to stand overnight and then evaporated to give 2-amino-3-(4-ethoxy-2,4-dioxobutyl)-5-methylthiazol-3-ium bromide in 82% yield, 101 g. 2-amino-3-(4-ethoxy-2,4-dioxobutyl)-5-methylthiazol-3-ium bromide (101 g, 0.28 mol) was then refluxed in ethanol (250 mL) for 2 hours. The solvent was then evaporated to give ethyl 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetate hydrobromide as yellow crystals in 97% yield, 85 g. Solid K2CO3 was added to a solution of ethyl 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetate hydrobromide (85 g, 0.28 mol) in water (300 mL) to pH ˜8. The product was extracted with chloroform (3×100 mL), and the combined extracts were dried over Na2SO4 and evaporated to give ethyl 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetate in 84% yield 52 g. Ethyl 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetate (52 g, 0.23 mol) was refluxed in 10% aqueous HCl (150 mL) for 2 hours. The solution was evaporated to dryness to give the title compound as brown crystals in 59% yield 32.3 g; m/z 197 [M+H]+.
Name
2-amino-3-(4-ethoxy-2,4-dioxobutyl)-5-methylthiazol-3-ium bromide
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br-:1].[NH2:2][C:3]1[S:4][C:5]([CH3:17])=[CH:6][N+:7]=1[CH2:8][C:9](=O)[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12]>C(O)C>[BrH:1].[CH3:17][C:5]1[S:4][C:3]2=[N:2][C:9]([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:8][N:7]2[CH:6]=1 |f:0.1,3.4|

Inputs

Step One
Name
2-amino-3-(4-ethoxy-2,4-dioxobutyl)-5-methylthiazol-3-ium bromide
Quantity
101 g
Type
reactant
Smiles
[Br-].NC=1SC(=C[N+]1CC(CC(=O)OCC)=O)C
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated

Outcomes

Product
Name
Type
product
Smiles
Br.CC1=CN2C(S1)=NC(=C2)CC(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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